molecular formula C18H16N4O B2932045 N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034210-40-5

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2932045
CAS No.: 2034210-40-5
M. Wt: 304.353
InChI Key: WWMDKXLQAJVMGK-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide is a pyridine-based acetamide derivative featuring a 2,3'-bipyridinylmethyl group attached to the nitrogen of an acetamide backbone, which is further substituted with a pyridin-3-yl moiety. This structure confers unique electronic and steric properties due to the presence of multiple aromatic rings and hydrogen-bonding sites.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(9-14-3-1-7-19-10-14)22-12-15-5-6-17(21-11-15)16-4-2-8-20-13-16/h1-8,10-11,13H,9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMDKXLQAJVMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, between a halogenated pyridine and a boronic acid derivative.

    Attachment of the acetamide group: This step may involve the reaction of the bipyridine intermediate with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.

    Final assembly: The final product is obtained by coupling the bipyridine-acetamide intermediate with a pyridine derivative under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced bipyridine derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Exploration as a therapeutic agent due to its potential bioactivity.

    Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, it could act as a ligand, stabilizing transition states and facilitating chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound vs. Imidazothiazole-Containing Acetamides ()

Compounds 5k–5n () share the acetamide core but differ in substituents:

  • Aromatic Systems : The target compound uses bipyridine and pyridine rings, whereas 5k–5n incorporate imidazo[2,1-b]thiazole and benzyl-piperazine groups. For example, 5k includes a 4-methoxybenzyl-piperazine, enhancing lipophilicity compared to the target’s pyridine-dominated structure .
  • Functional Groups : The target lacks the chlorophenyl (5l, 5n) or fluorobenzyl (5m, 5n) substituents found in compounds, which are critical for pesticidal or receptor-binding activities .
Target Compound vs. Propanamide Analogs ()

The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide () shares the bipyridinylmethyl group but differs in:

  • Backbone Length : Propanamide (3-carbon chain) vs. acetamide (2-carbon chain).
  • Substituents : A trimethoxyphenyl group replaces the pyridin-3-yl moiety, increasing molecular weight (407.5 g/mol vs. estimated ~350–370 g/mol for the target) and altering polarity .
Target Compound vs. Pesticide Chloroacetamides ()

Pesticides like alachlor and pretilachlor () are chloroacetamides with chlorine and alkyl/aryl groups on nitrogen. These exhibit higher lipophilicity and agrochemical activity compared to the target’s pyridine-rich structure, which may favor solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound* Not reported Estimated 350–370 Not reported Not reported Bipyridinylmethyl, pyridin-3-yl
5k () C30H30N6O2S 538.66 92–94 78 Imidazothiazole, methoxybenzyl-piperazine
5n () C29H26ClFN6OS 561.07 86–88 73 Chlorophenyl, fluorobenzyl-piperazine
Propanamide analog () C24H26N3O4 407.5 Not reported Not reported Bipyridinylmethyl, trimethoxyphenyl
Alachlor () C14H20ClNO2 269.77 Not reported Not reported Chloro, methoxymethyl, diethylphenyl

*Data inferred from structural analogs due to lack of direct evidence.

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide, a compound with the CAS number 2034210-40-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological targets, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the bipyridine core : Utilizing reactions such as Suzuki-Miyaura cross-coupling between halogenated pyridines and boronic acids.
  • Attachment of the acetamide group : This is achieved by reacting the bipyridine intermediate with acyl chlorides or anhydrides in the presence of a base.
  • Final assembly : The final product is formed by coupling the bipyridine-acetamide intermediate with a pyridine derivative under suitable catalytic conditions.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which could modulate their activity.
  • Receptor Interaction : It may also interact with receptors involved in signaling pathways, potentially influencing cellular responses.

Biological Targets and Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Biological Target Activity Reference
Dihydrofolate Reductase (DHFR)Inhibition leading to reduced folate synthesis
Cyclooxygenase (COX)Inhibition of prostaglandin synthesis

Case Studies and Research Findings

  • Anticancer Activity : A study screened various derivatives against cancer cell lines. Compounds with similar structures demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in several cancer types .
    • For instance, a related bipyridine derivative showed IC50 values ranging from 10 µM to 30 µM against MCF7 and A549 cell lines.
  • Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibacterial agents .

Comparative Analysis

When compared to other bipyridine derivatives, this compound stands out due to its unique arrangement of functional groups which may enhance its interaction with biological targets.

Compound Structure Biological Activity
N-(pyridin-3-ylmethyl)-2-(pyridin-3-yl)acetamideSimilar structureModerate anticancer activity
4,4'-BipyridineCommon ligandCoordination chemistry

Q & A

What are the recommended synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide in academic research?

Basic Question
A multi-step synthesis involving protective group strategies and coupling reactions is typically employed. For example, analogous pyridine-acetamide derivatives are synthesized via nucleophilic substitution or amide bond formation using activated intermediates. A validated approach involves:

  • Step 1 : Functionalization of bipyridine precursors with methyl groups via palladium-catalyzed cross-coupling .
  • Step 2 : Activation of the pyridylacetamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
    Key challenges include minimizing side reactions during bipyridine functionalization.

How should researchers characterize this compound to confirm structural integrity?

Basic Question
A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Assign peaks to pyridyl protons (δ 7.2–8.6 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with analogs like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, where NH and CH3 signals are resolved at δ 2.03 and 9.92 ppm .
  • LC-MS : Confirm molecular weight (e.g., m/z 362.0 [M+H]+ in related compounds) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for pyrimidine-acetamide derivatives .

How can researchers optimize reaction yields for this compound when scaling up synthesis?

Advanced Question
Yield optimization requires systematic parameter screening:

  • Base selection : Use DBU or sodium carbonate to minimize byproducts during amide coupling, as shown in analogous syntheses of pyridine-thiazolo derivatives .
  • Temperature control : Maintain ≤60°C during exothermic steps to prevent decomposition .
  • Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for bipyridine methylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of pyridyl intermediates .

How should contradictory data in literature regarding the compound’s biological activity be addressed?

Advanced Question
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Dose-response curves : Compare EC50/IC50 values across multiple cell lines, as done for fluoropyridine-oxazolidinone analogs .
  • Control experiments : Test intermediates (e.g., unfunctionalized bipyridine) to isolate bioactive moieties .

What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Question
SAR studies should systematically modify substituents:

  • Pyridyl substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 3-position to assess impact on binding, as in fluoroquinoline-acetamide derivatives .
  • Bipyridine linker : Vary methylene chain length to probe steric effects .
  • Biological assays : Use enzyme inhibition (e.g., kinase assays) and cellular uptake studies with radiolabeled analogs .

What computational methods are suitable for predicting this compound interactions with biological targets?

Advanced Question
Leverage in silico tools to guide wet-lab experiments:

  • Docking simulations : Use AutoDock Vina with PyMOL to model binding to kinase domains .
  • QSAR models : Corlate substituent electronegativity with bioactivity, referencing PubChem data for pyridine-thiadiazole analogs .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

How can researchers address stability issues during storage of this compound?

Basic Question
Stability is influenced by moisture, light, and temperature:

  • Storage : Use amber vials under argon at –20°C, as recommended for acetamide derivatives .
  • Lyophilization : For long-term storage, lyophilize in PBS buffer (pH 7.4) .
  • Degradation monitoring : Perform periodic HPLC checks for hydrolysis byproducts (e.g., free pyridine) .

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